Cas no 4117-50-4 (Cholesta-2,4-diene(6CI,7CI,8CI,9CI))

4117-50-4 structure
Nome del prodotto:Cholesta-2,4-diene(6CI,7CI,8CI,9CI)
Cholesta-2,4-diene(6CI,7CI,8CI,9CI) Proprietà chimiche e fisiche
Nomi e identificatori
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- Cholesta-2,4-diene(6CI,7CI,8CI,9CI)
- (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene
- 1,4-CHOLESTADIEN-3-ONE
- 1-DEHYDROCHOLESTENONE
- 2,4-Cholestadiene
- Cholesta-2,4-dien
- Cholesta-2,4-diene
- Cholestadien-(2.4)
- cholestadiene-(2.4)
- 81546-39-6
- 4117-50-4
- DTXSID90961479
- 69760-73-2
-
- Inchi: InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,11,19-20,22-25H,8-10,12-18H2,1-5H3
- Chiave InChI: BDJOURVDARTIRJ-UHFFFAOYSA-N
- Sorrisi: CC(CCCC(C1C2(C)C(C3C(CC2)C2(C)C(=CC=CC2)CC3)CC1)C)C
Proprietà calcolate
- Massa esatta: 382.32400
- Massa monoisotopica: 368.344
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 595
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0Ų
- XLogP3: 9.8
Proprietà sperimentali
- Densità: 0.95g/cm3
- Punto di ebollizione: 451.3ºC at 760mmHg
- Punto di infiammabilità: 221.9ºC
- Indice di rifrazione: 1.508
- PSA: 17.07000
- LogP: 7.37290
Cholesta-2,4-diene(6CI,7CI,8CI,9CI) Letteratura correlata
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1. Applications of high-potential quinones. Part I. The mechanism of dehydrogenation of steroidal ketones by 2,3-dichloro-5,6-dicyanobenzoquinoneA. B. Turner,H. J. Ringold J. Chem. Soc. C 1967 1720
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2. 892. Compounds related to the steroid hormones. Part III. Phenolic ethers from the dienone–phenol rearrangement of Δ1,4-3-oxo-steroidsJ. Elks,J. F. Oughton,L. Stephenson J. Chem. Soc. 1961 4531
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3. 488. Compounds related to the steroid hormones. Part II. The action of hydrogen bromide on 2-bromo-3-oxo-Δ1-5α-steroidsG. F. H. Green,A. G. Long J. Chem. Soc. 1961 2532
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4. A practical catalytic method for the preparation of steroidal 1,4-dien-3-ones by oxygen atom transfer from iodoxybenzene to diphenyl diselenideDerek H. R. Barton,Christopher R. A. Godfrey,Jacek W. Morzycki,William B. Motherwell,Steven V. Ley J. Chem. Soc. Perkin Trans. 1 1982 1947
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5. 269. Modified steroid hormones. Part IX. The 2- and 4-chloro-derivatives of 17β-propionoxyandrosta-1 : 4-dien-3-one and -1 : 4 : 6-trien-3-oneDavid N. Kirk,Vladimir Petrow J. Chem. Soc. 1958 1334
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